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Compound of Interest

Compound Name: 2-(bromomethyl)-6-nitroPyridine
CAS No.: 83004-08-4
Cat. No.: B2853966
Get Quote
. J

Technical Guide: 2-(Bromomethyl)-6-
nitropyridine

Synthesis, Characterization, and Reactivity Profile
Executive Summary

2-(Bromomethyl)-6-nitropyridine is a high-value heterocyclic building block used extensively
in the synthesis of multidentate ligands, enzyme inhibitors, and functionalized pyridine
derivatives. Its utility stems from the dual functionality of the molecule: the highly electrophilic
bromomethyl group (susceptible to

attack) and the electron-withdrawing nitro group, which modulates the basicity of the pyridine
nitrogen and activates the ring for potential downstream nucleophilic aromatic substitution (

).

This guide provides a technical comparison of this compound against its chloro- and non-nitro-
analogs, supported by synthesis protocols and characterization data standards.
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Chemical Profile & Elemental Analysis

For research-grade applications, the compound must meet strict elemental composition
standards to ensure stoichiometry in subsequent coupling reactions.

Theoretical Elemental Analysis (Calculated)

Formula:

Molecular Weight: 217.02 g/mol

. Acceptance

Element Symbol Theoretical Mass %

Tolerance (+0.4%)
Carbon C 33.21% 32.81 - 33.61%
Hydrogen H 2.32% 1.92 -2.72%
Nitrogen N 12.91% 12.51 - 13.31%
Bromine Br 36.82% 36.42 — 37.22%

N/A (Calculated by
Oxygen O 14.74%

difference)

Physical Properties & Solubility

o Appearance: Pale yellow to beige crystalline solid.
e Melting Point: Typically 82—-86°C (varies with purity).
e Solubility: Soluble in DCM, Chloroform, THF, Ethyl Acetate; Insoluble in water.

 Stability: Moisture sensitive; lachrymator (induces tears). Store under inert atmosphere at
-20°C.

Comparative Performance Analysis

Selecting the right alkylating agent is critical for yield optimization. The table below compares 2-
(bromomethyl)-6-nitropyridine with its common alternatives.
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2-(Bromomethyl)-6- 2-(Chloromethyl)-6- o
Feature _ . _ . (Bromomethyl)pyridi

nitropyridine nitropyridine

ne
) Moderate (
High ( .

High (

Leaving Group Ability

). Reaction rates are
typically 10-50x faster

than Cl analogs.

). Requires higher
temperatures or iodide
catalysis (Finkelstein)

to react.

). Comparable leaving

group ability.

Electronic

Environment

Electron-Deficient.
The

group pulls density,
making the

carbon more

electrophilic.

Electron-Deficient.
Similar electronic pull,
but the C-Cl bond is
stronger and harder to

break.

Electron-Rich. Lacks
the

pull; the pyridine N is
more basic and may
interfere with metal

catalysts.

Storage Stability

Low. Prone to
hydrolysis and self-
alkylation if not stored

cold/dry.

High. Can often be
stored at room
temperature for

months.

Moderate. Unstable
as free base; usually
stored as HBr salt.

Primary Application

Rapid coupling with
weak nucleophiles;
synthesis of ligands
where low N-basicity

is required.

Large-scale industrial
synthesis where
stability and cost are

prioritized over speed.

General purpose
pyridine

functionalization.[1]

Reactivity Logic Diagram

The following diagram illustrates the decision matrix for selecting the nitro-bromide derivative

over alternatives.
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Figure 1: Decision matrix for selecting pyridine methyl halides based on nucleophile strength
and stability requirements.

Experimental Protocols

This section details the synthesis and characterization of the compound. The synthesis utilizes
the Wohl-Ziegler bromination, a radical substitution pathway.

Protocol A: Synthesis via Wohl-Ziegler Bromination

Objective: Convert 2-methyl-6-nitropyridine to 2-(bromomethyl)-6-nitropyridine.

Reagents:

Substrate: 2-Methyl-6-nitropyridine (1.0 eq)

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (

) (Anhydrous)

Workflow:
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e Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-
methyl-6-nitropyridine in the solvent (0.1 M concentration).

¢ Addition: Add NBS and AIBN.

e Initiation: Heat the mixture to reflux (approx. 80°C). Irradiate with a tungsten lamp if reaction
initiation is sluggish (indicated by color change).

o Reaction: Reflux for 4—-6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product spot will
be less polar than the starting material.

e Workup: Cool to

to precipitate succinimide. Filter off the solid.[2][3]

 Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash
chromatography (Gradient: 0%

20% EtOAc in Hexanes).

Protocol B: Quality Control (Self-Validating System)

Before using the reagent in precious metal catalysis or drug synthesis, validate purity using 1H
NMR.

e Solvent:

o Diagnostic Signal: Look for the methylene protons (
).
o Shift: Singlet at

4.60 — 4.70 ppm.

o Impurity Check:

= Starting Material (
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): Singlet at
~2.7 ppm.
» Dibrominated byproduct (
): Singlet at
~6.5 ppm.

o Acceptance Criteria: Integration of impurity peaks must be <5% relative to the product peak.

Synthesis Workflow Diagram
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Figure 2: Step-by-step workflow for the Wohl-Ziegler bromination synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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